molecular formula C14H18O3 B12108983 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid

5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid

Cat. No.: B12108983
M. Wt: 234.29 g/mol
InChI Key: RFSJAMMTUORCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid is an organic compound that features a pentanoic acid moiety linked to a dihydroindenyl group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid typically involves the reaction of 5-hydroxy-2,3-dihydro-1H-indene with pentanoic acid derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of the indene reacts with the carboxylic acid group of pentanoic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-1H-inden-5-yloxy)pentanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxy)pentanoic acid

InChI

InChI=1S/C14H18O3/c15-14(16)6-1-2-9-17-13-8-7-11-4-3-5-12(11)10-13/h7-8,10H,1-6,9H2,(H,15,16)

InChI Key

RFSJAMMTUORCPG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.